molecular formula C15H13NO4S B2783900 N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide CAS No. 2034437-39-1

N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide

Cat. No.: B2783900
CAS No.: 2034437-39-1
M. Wt: 303.33
InChI Key: QGBPPNPBIHSALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,2'-Bifuran]-5-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a bifuran moiety linked to a benzenesulfonamide group. Its synthesis involves gold(I)-catalyzed reactions of furan-ynes with N-oxides, yielding a compound with a melting point of 84–86°C and a 70% yield under optimized conditions . The structure is confirmed via high-resolution mass spectrometry (HRMS), showing a molecular ion peak at m/z 470.0855 (calculated for C₂₅H₂₁NO₃S₂Na⁺) . This compound’s bifuran linker contributes to its electronic properties, including polarizability (⟨α⟩ = 645.71 atomic units (a.u.)), as determined through nonlinear optical studies .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-21(18,13-5-2-1-3-6-13)16-11-12-8-9-15(20-12)14-7-4-10-19-14/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBPPNPBIHSALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a bifuran derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The bifuran moiety in N-([2,2'-Bifuran]-5-ylmethyl)benzenesulfonamide distinguishes it from other sulfonamide derivatives. Key comparisons include:

Table 1: Polarizability (⟨α⟩) of Sulfonamide Derivatives with Varied Linkers
Compound π-Linker System ⟨α⟩ (a.u.) Reference
This compound 5,5′-dimethyl-2,2′-bifuran 645.71
DPTM-5 5,5′-dimethyl-2,2′-bifuran 677.51
DPTM-6 2,5-dimethyloxazole 668.19
DPTM-3 2,5-dimethyloxazolo[5,4-d]oxazole 640.19

Key Insight : The target compound exhibits lower polarizability than DPTM-5 and DPTM-6, which share similar bifuran or oxazole linkers. This suggests that additional substituents (e.g., methyl groups) or extended conjugation in DPTM-5/6 enhance electron delocalization .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanism of action, pharmacological properties, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a bifuran moiety linked to a benzenesulfonamide group. The unique structural characteristics impart specific biological activities, making it a candidate for further research.

Key Structural Features:

  • Bifuran Unit: Composed of two fused furan rings, contributing to the compound's reactivity and binding affinity.
  • Benzenesulfonamide Group: Known for its ability to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX.

The primary target of this compound is carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. The compound inhibits CA IX activity, thereby disrupting the carbonic acid-bicarbonate buffer system within tumor cells. This inhibition leads to anti-proliferative effects on cancer cells.

Mechanism Summary:

  • Target Enzyme: Carbonic Anhydrase IX (CA IX)
  • Mode of Action: Inhibition of CA IX activity
  • Resulting Effects: Disruption of pH regulation in tumor microenvironments, leading to reduced tumor cell proliferation.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacokinetic properties. These include favorable drug-likeness and toxicity profiles, suggesting its potential suitability for clinical trials.

Pharmacokinetic Data:

PropertyValue
SolubilityModerate
BioavailabilityHigh
ToxicityLow

Biological Activity

This compound has been investigated for various biological activities:

  • Anticancer Activity:
    • Exhibits anti-proliferative effects against several cancer cell lines.
    • In vitro studies show significant inhibition of tumor growth with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
  • Antimicrobial Properties:
    • Preliminary studies suggest potential antimicrobial activity against various pathogens.
    • MIC values indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition:
    • Demonstrates selective inhibition of CA IX compared to other carbonic anhydrases, highlighting its specificity as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Activity:
    • A study reported that the compound showed a GI50 value of 25 µM against human non-small lung cancer cells (EKVX), indicating its potential as an anticancer agent .
  • Antimicrobial Study:
    • Research indicated that derivatives similar to this compound exhibited significant antimicrobial activity against E. coli and S. aureus with MIC values ranging from 4.69 to 22.9 µM .
  • Enzyme Inhibition Assays:
    • In vitro assays confirmed that this compound effectively inhibited CA IX, with results supporting its development as a therapeutic agent for cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.